molecular formula C23H29N5O3S2 B11318029 2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B11318029
M. Wt: 487.6 g/mol
InChI Key: AEZQOJDOGHTRHP-UHFFFAOYSA-N
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Description

2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative, such as methanesulfonyl chloride, under basic conditions.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the sulfonamide-triazole intermediate with an acetamide derivative, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

    Protein Binding: The compound can bind to proteins, affecting their function and stability.

Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its sulfonamide group.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Proteins: Binding to proteins, leading to changes in their conformation and function.

    Cell Membranes: Interaction with cell membranes, potentially disrupting their integrity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.

    Triazoles: Compounds with triazole rings, such as fluconazole.

    Acetamides: Compounds with acetamide moieties, such as paracetamol.

Uniqueness

2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and acetamide moiety. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H29N5O3S2/c1-16(2)19-8-6-7-9-20(19)24-22(29)15-32-23-26-25-21(27(23)4)14-28(33(5,30)31)18-12-10-17(3)11-13-18/h6-13,16H,14-15H2,1-5H3,(H,24,29)

InChI Key

AEZQOJDOGHTRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(C)C)S(=O)(=O)C

Origin of Product

United States

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